2-(Thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(Thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a thietane ring, an amine group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be attached using trifluoroethylating agents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and trifluoroethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Thietan-3-ylamino)-N-ethylacetamide: Similar structure but lacks the trifluoroethyl group.
2-(Thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
2-(Thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C7H11F3N2OS |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(thietan-3-ylamino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C7H11F3N2OS/c8-7(9,10)4-12-6(13)1-11-5-2-14-3-5/h5,11H,1-4H2,(H,12,13) |
InChI Key |
UAZXHLFFFKSSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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